molecular formula C34H54B2O6 B12295981 2,2'-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B12295981
M. Wt: 580.4 g/mol
InChI Key: MVSHYZACUCKBLI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves the reaction of 2,6-dihexyloxynaphthalene with bis(pinacolato)diboron under inert atmosphere conditions. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The product is then purified using techniques like column chromatography or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted naphthalene derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to form stable boron-oxygen bonds. These bonds facilitate the compound’s role as a cross-linking agent in polymer synthesis and as a ligand in coordination chemistry. The molecular targets and pathways involved include interactions with various metal ions and organic substrates, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,6-Dis(hexyloxy)naphthalene-1,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its dual dioxaborolane groups attached to a naphthalene core, providing enhanced stability and reactivity. This makes it particularly valuable in the synthesis of complex organic materials and in applications requiring robust chemical properties .

Properties

Molecular Formula

C34H54B2O6

Molecular Weight

580.4 g/mol

IUPAC Name

2-[2,6-dihexoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C34H54B2O6/c1-11-13-15-17-23-37-27-21-19-26-25(29(27)35-39-31(3,4)32(5,6)40-35)20-22-28(38-24-18-16-14-12-2)30(26)36-41-33(7,8)34(9,10)42-36/h19-22H,11-18,23-24H2,1-10H3

InChI Key

MVSHYZACUCKBLI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C=CC(=C3B4OC(C(O4)(C)C)(C)C)OCCCCCC)OCCCCCC

Origin of Product

United States

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